molecular formula C7H9BrClN3 B7934626 5-Bromo-2-chloro-N3-ethylpyridine-3,4-diamine

5-Bromo-2-chloro-N3-ethylpyridine-3,4-diamine

Cat. No.: B7934626
M. Wt: 250.52 g/mol
InChI Key: JWLCTARGJHTLKS-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N3-ethylpyridine-3,4-diamine is a chemical compound with the molecular formula C7H9BrClN3. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N3-ethylpyridine-3,4-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters like temperature, pressure, and pH is crucial. Industrial methods also emphasize the importance of safety and environmental considerations, such as the use of green chemistry principles to minimize waste and hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N3-ethylpyridine-3,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Bromo-2-chloro-N3-ethylpyridine-3,4-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-Bromo-2-chloro-N3-ethylpyridine-3,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-N3-ethylpyridine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

5-bromo-2-chloro-3-N-ethylpyridine-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrClN3/c1-2-11-6-5(10)4(8)3-12-7(6)9/h3,11H,2H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLCTARGJHTLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=CN=C1Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743626
Record name 5-Bromo-2-chloro-N~3~-ethylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842144-03-0
Record name 5-Bromo-2-chloro-N~3~-ethylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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